8-(ethylamino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(ethylamino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. This compound is structurally related to caffeine and theophylline, which are well-known for their stimulant effects. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of 8-(ethylamino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves several steps. One common method includes the alkylation of theophylline with ethylamine and isobutyl bromide under basic conditions. The reaction typically proceeds as follows:
Starting Material: Theophylline
Reagents: Ethylamine, Isobutyl bromide, Base (e.g., sodium hydroxide)
Conditions: Reflux in an appropriate solvent (e.g., ethanol)
The industrial production of this compound may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
8-(ethylamino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethylamino or isobutyl groups, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Ethanol, methanol, dichloromethane
Scientific Research Applications
8-(ethylamino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: Used as a model compound in studying purine derivatives and their reactivity.
Biology: Investigated for its potential effects on cellular signaling pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, including its role as a stimulant and its impact on cardiovascular health.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 8-(ethylamino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with adenosine receptors, similar to caffeine. By binding to these receptors, it inhibits the action of adenosine, leading to increased neuronal activity and the release of neurotransmitters like dopamine and norepinephrine. This results in stimulant effects, including increased alertness and reduced fatigue.
Comparison with Similar Compounds
8-(ethylamino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can be compared with other similar compounds such as:
Caffeine: Both compounds are stimulants, but caffeine is more widely studied and used.
Theophylline: Similar structure and effects, but theophylline is primarily used in the treatment of respiratory diseases.
Theobromine: Another related compound with milder stimulant effects compared to caffeine.
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct pharmacological properties and potential therapeutic applications.
Properties
IUPAC Name |
8-(ethylamino)-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2/c1-6-14-12-15-10-9(18(12)7-8(2)3)11(19)17(5)13(20)16(10)4/h8H,6-7H2,1-5H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEKCRPUWPXSSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(N1CC(C)C)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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